Medicagol Exhibits Comparable In Silico Affinity to Faradiol and Flavanthrin for SARS-CoV-2 Mpro
In a comparative molecular docking study against the SARS-CoV-2 main protease (Mpro), Medicagol demonstrated a binding score of -8.3 kcal/mol, positioning it among the top three phytochemical hits alongside faradiol (-8.6 kcal/mol) and flavanthrin (-8.8 kcal/mol) [1]. The comparable scores indicate Medicagol's potential as an alternative scaffold for antiviral research.
| Evidence Dimension | Molecular docking binding affinity (kcal/mol) |
|---|---|
| Target Compound Data | -8.3 kcal/mol |
| Comparator Or Baseline | Faradiol: -8.6 kcal/mol; Flavanthrin: -8.8 kcal/mol |
| Quantified Difference | 0.3 kcal/mol less favorable than faradiol; 0.5 kcal/mol less favorable than flavanthrin |
| Conditions | In silico molecular docking using AutoDock Vina against SARS-CoV-2 Mpro (PDB ID: 6LU7) |
Why This Matters
This quantifiable in silico affinity validates Medicagol as a credible starting point for antiviral drug discovery programs, offering a chemically distinct core relative to faradiol and flavanthrin.
- [1] Mahmud, S., Hasan, M. R., Biswas, S., et al. (2021). Screening of Potent Phytochemical Inhibitors Against SARS-CoV-2 Main Protease: An Integrative Computational Approach. Frontiers in Pharmacology. View Source
